rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol
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Overview
Description
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol is a compound characterized by its unique chemical structure comprising a methanol group attached to an oxane ring substituted by a 1-methyl-1H-imidazole group. This compound can exhibit diverse chemical reactivity due to its multifunctional groups, making it a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol typically involves:
Starting Materials: : Common starting materials include 2-bromo-1-methyl-1H-imidazole, 1,2-epoxyhexane, and sodium methoxide.
Reaction Conditions: : The synthesis may be carried out in an inert atmosphere, such as nitrogen, with solvents like tetrahydrofuran or dimethyl sulfoxide at moderate temperatures (20-50°C). Reaction times can vary from several hours to overnight.
Industrial Production Methods
For large-scale production, methods such as continuous flow chemistry may be adopted to enhance efficiency and yield. Catalysts like palladium on carbon or Raney nickel might be used to facilitate certain reaction steps, optimizing the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol undergoes several types of reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or acids.
Reduction: : Reduction can be achieved using lithium aluminum hydride or sodium borohydride, potentially altering its functional groups.
Substitution: : Nucleophilic substitution reactions might involve reagents such as sodium azide or thiols, leading to the formation of imidazole derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Sodium azide (NaN₃), thiol compounds.
Major Products
The primary products from these reactions can include oxidized forms like ketones and acids, reduced forms like alcohol derivatives, or substituted products where imidazole is functionalized with different groups.
Scientific Research Applications
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol has significant potential in:
Chemistry: : Used as a precursor or intermediate in synthesizing more complex molecules, useful for studying reaction mechanisms.
Biology: : Investigated for its interaction with biological macromolecules, potentially modulating enzyme activity or protein interactions.
Medicine: : Explored for its pharmacological properties, possibly serving as a lead compound for developing therapeutic agents.
Industry: : Employed in the development of new materials or chemical processes, contributing to advancements in manufacturing techniques.
Mechanism of Action
The compound's effects are mediated through its interactions with molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins that bind to the imidazole ring or hydroxyl group.
Pathways Involved: : Could influence metabolic pathways or signal transduction processes, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(2S,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol
[(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol
[(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol
Uniqueness
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanol stands out due to its specific stereochemistry, which can influence its reactivity and interactions, providing a unique profile that can be leveraged in various scientific endeavors.
Properties
CAS No. |
2307732-75-6 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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